molecular formula C9H14O2 B1312939 3,4-Dimethyl-cyclohex-3-enecarboxylic acid CAS No. 23182-07-2

3,4-Dimethyl-cyclohex-3-enecarboxylic acid

Cat. No.: B1312939
CAS No.: 23182-07-2
M. Wt: 154.21 g/mol
InChI Key: RKHBXKQTJHREJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-cyclohex-3-enecarboxylic acid can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where 2-methyl-1,3-pentadiene reacts with acrolein to form a mixture of cis- and trans-isomers . The reaction typically requires controlled temperatures and the presence of a catalyst to ensure high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to isolate the desired isomer. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-cyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

3,4-Dimethyl-cyclohex-3-enecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity .

Biological Activity

3,4-Dimethyl-cyclohex-3-enecarboxylic acid (C9H14O2) is an organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol

The compound can be synthesized through various methods, with the Diels-Alder reaction being a predominant approach. This reaction typically involves 2-methyl-1,3-pentadiene and acrolein, resulting in a mixture of isomers. In industrial settings, large-scale syntheses often utilize optimized reaction conditions to enhance yield and purity.

This compound interacts with specific molecular targets, such as enzymes and receptors. Its mechanism includes:

  • Enzyme Modulation: The compound can bind to active sites on enzymes, altering their conformation and activity.
  • Cellular Pathway Influence: It may affect signal transduction pathways, gene expression, and metabolic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Effects: Preliminary studies suggest potential anticancer properties. For instance, compounds derived from similar structures have shown significant cytotoxicity against various cancer cell lines .
  • Anti-inflammatory Activity: There is emerging evidence that the compound may exert anti-inflammatory effects through modulation of key signaling pathways such as NF-kB .

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological effects of this compound:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated IC50 values ranging from 1.65 to 5.51 μM against leukemia and lung cancer cells .
Study 2Enzyme InteractionIdentified binding affinity to SHP1, leading to enhanced dephosphorylation of STAT3, which is critical in cancer cell proliferation .
Study 3Anti-inflammatory MechanismsSuggested that the compound could inhibit NF-kB signaling pathways at concentrations as low as 1 mM .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other compounds in its class:

CompoundStructureBiological Activity
Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylateEster formSimilar enzyme interactions but different pharmacokinetics
2,4-Dimethyl-3-cyclohexenecarboxaldehydeAldehyde groupNotable for its reactivity but less explored for biological activity

Properties

IUPAC Name

3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6-3-4-8(9(10)11)5-7(6)2/h8H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHBXKQTJHREJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466439
Record name 3,4-Dimethyl-cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23182-07-2
Record name 3,4-Dimethyl-cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dimethylbuta-1,3-diene (2 equiv.) and acrylic acid (1 equiv.) were combined in the presence of 2-bromophenyl boronic acid (0.2 equiv.) and water (0.1 equiv.) in DCM at room temperature for 28 hours. The product, 3,4-dimethylcyclohex-3-enecarboxylic acid, was isolated in 76% yield. When the reaction was repeated without the addition of water, the yield was 90%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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